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Introduction
(Rac)-AZD8186 is a potent and selective small molecule inhibitor of the β and δ isoforms of

phosphoinositide 3-kinase (PI3K).[1][2] The PI3K/AKT/mTOR signaling pathway is a critical

regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a

frequent event in human cancers.[3][4] Loss of the tumor suppressor phosphatase and tensin

homolog (PTEN) leads to hyperactivation of the PI3K pathway, particularly through the PI3Kβ

isoform, making it a key therapeutic target.[5] AZD8186 has shown significant activity in

preclinical models of PTEN-deficient tumors and has been evaluated in clinical trials for various

advanced solid tumors.[5][6][7] This guide provides an in-depth overview of the

pharmacokinetics and pharmacodynamics of (Rac)-AZD8186, presenting key data in a

structured format, detailing experimental methodologies, and visualizing critical pathways and

workflows.

Pharmacodynamics
The pharmacodynamic activity of AZD8186 is characterized by its selective inhibition of PI3Kβ

and PI3Kδ, leading to the suppression of downstream signaling and inhibition of tumor cell

growth.
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Enzymatic and Cellular Potency
AZD8186 demonstrates high potency against its primary targets, PI3Kβ and PI3Kδ, with

selectivity over other PI3K isoforms. This translates to effective inhibition of downstream

signaling pathways and cellular proliferation, particularly in cancer cell lines with PTEN

deficiency.

Parameter Target/Cell Line Value Reference

IC50 PI3Kβ 4 nM [1][2][8]

PI3Kδ 12 nM [1][2][8]

PI3Kα 35 nM [1][8]

PI3Kγ 675 nM [1][8]

pAKT (Ser473)

Inhibition IC50

MDA-MB-468 (PTEN-

null)
3 nM [1]

JEKO (IgM-

stimulated)
17 nM [1]

BT474c (PIK3CA-

mutant)
752 nM [1]

Growth Inhibition GI50
MDA-MB-468 (PTEN-

null)
65 nM [1]

JEKO (IgM-

stimulated)
228 nM [1]

BT474c (PIK3CA-

mutant)
1.981 µM [1]

PTEN-deficient cell

lines
<1 µM [2][5]

Signaling Pathway Inhibition
AZD8186 effectively suppresses the PI3K/AKT/mTOR signaling cascade in sensitive cancer

cells. This is evidenced by a reduction in the phosphorylation of key downstream effectors such
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as AKT and S6 ribosomal protein.
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Caption: (Rac)-AZD8186 inhibits PI3Kβ/δ, blocking the PI3K/AKT/mTOR pathway.

In Vivo Antitumor Activity
Preclinical studies in xenograft models have demonstrated the in vivo efficacy of AZD8186,

particularly in tumors with PTEN loss. The antitumor activity is dose-dependent.

Animal Model Tumor Type
Dosing
Regimen

Tumor Growth
Inhibition

Reference

Mouse Xenograft
786-O (PTEN-

null renal)

12.5-50 mg/kg,

BID
Dose-dependent [9][10]

Mouse Xenograft

PC3 (PTEN-

deficient

prostate)

100 mg/kg, PO Significant [2]

Mouse Xenograft

PC3 (PTEN-

deficient

prostate)

30 mg/kg with

ABT

Increased

efficacy
[11]

Mouse Xenograft
HCC70 (PTEN-

null breast)

25 mg/kg, BID

for 7 days

Suppression of

pAKT
[9]

Pharmacokinetics
The pharmacokinetic profile of AZD8186 has been characterized in both preclinical models and

human clinical trials.

Human Pharmacokinetics (Phase I Study)
A Phase I clinical trial in patients with advanced solid tumors provided key pharmacokinetic

parameters for AZD8186. The pharmacokinetics were found to be dose-proportional.[3][12][13]
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Parameter Value Reference

Half-life (single dose)
2.1 - 6.2 hours (geometric

mean)
[14]

Dose Proportionality Observed [3][12][13]

Drug-Drug Interaction
No significant interaction with

abiraterone acetate
[3]

Clinical Dosing Regimens
In Phase I and Ib/II studies, various oral dosing schedules for AZD8186 have been evaluated,

both as a monotherapy and in combination with other agents.

Study Phase Dosing Regimen Combination Agent Reference

Phase I
30-360 mg, BID (5

days on, 2 days off)
Monotherapy [3]

Phase I
60 mg, BID (5 days

on, 2 days off)
Monotherapy [3][12][13]

Phase I
120 mg, BID

(continuous and 5:2)
Monotherapy [3][12][13]

Phase Ib/II
60 or 120 mg, BID (5

days on, 2 days off)
Paclitaxel [15]

Phase I
60 or 120 mg, BID

(5:2 schedule)
Abiraterone acetate [3]

Phase I
60 mg, BID (5 days

on, 2 days off)
Docetaxel [6]

Experimental Protocols
The following are summaries of key experimental methodologies used to characterize the

pharmacokinetics and pharmacodynamics of (Rac)-AZD8186.
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PI3K Enzyme Inhibition Assay (Kinase-Glo® Based)
This assay evaluates the in vitro inhibition of recombinant PI3K isoforms by AZD8186.

Prepare serial dilutions
of (Rac)-AZD8186 in DMSO

Add recombinant PI3K isoform
(α, β, γ, or δ) to microplate wells

Pre-incubate compound
with enzyme

Add substrate solution
(PIP2 and ATP) Enzymatic reaction Add Kinase-Glo® reagent

to measure remaining ATP Read luminescence signal Calculate IC50 values

Animal Dosing and Sampling

Pharmacokinetic (PK) Analysis Pharmacodynamic (PD) Analysis

Administer (Rac)-AZD8186
to tumor-bearing mice

(e.g., oral gavage)

Collect blood samples
at various time points

Harvest tumors at
specific time points

Process blood to obtain plasma Prepare tumor lysates
or fixed sections

Analyze plasma samples
by LC-MS/MS to quantify
AZD8186 concentration

Determine PK parameters
(Cmax, Tmax, AUC, half-life)

Western Blot for
p-AKT, p-S6, etc.

Immunohistochemistry (IHC)
for pathway biomarkers

Assess target engagement
and pathway inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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